molecular formula C20H21IN2 B12629628 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole CAS No. 918892-35-0

1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole

Cat. No.: B12629628
CAS No.: 918892-35-0
M. Wt: 416.3 g/mol
InChI Key: BJBALLHRQBTNDN-UHFFFAOYSA-N
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Description

The compound 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is an imidazole derivative characterized by three distinct substituents:

  • 2-Iodophenylmethyl group: A benzyl moiety substituted with iodine at the ortho position, contributing significant steric bulk and electronic effects due to iodine’s polarizability.
  • 2-Methylpropyl (isobutyl) group: A branched alkyl chain at position 5, enhancing lipophilicity.

Properties

CAS No.

918892-35-0

Molecular Formula

C20H21IN2

Molecular Weight

416.3 g/mol

IUPAC Name

1-[(2-iodophenyl)methyl]-5-(2-methylpropyl)-4-phenylimidazole

InChI

InChI=1S/C20H21IN2/c1-15(2)12-19-20(16-8-4-3-5-9-16)22-14-23(19)13-17-10-6-7-11-18(17)21/h3-11,14-15H,12-13H2,1-2H3

InChI Key

BJBALLHRQBTNDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CN1CC2=CC=CC=C2I)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

This method utilizes an iodine-catalyzed one-pot reaction that is environmentally friendly and efficient.

Procedure:

  • Combine 2-iodobenzylamine (0.5 mmol) and 2-methylpropylamine (1 mmol) in water (2 mL).
  • Add iodine (0.15 mmol) as a catalyst and heat the mixture at 70 °C for 6 hours.
  • Monitor the reaction using thin-layer chromatography (TLC) to confirm complete conversion.
  • Cool the mixture, then treat with 10% aqueous sodium thiosulfate to remove excess iodine.
  • Extract the organic phase with ethyl acetate, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product using column chromatography with silica gel.

Method B: Multi-Step Synthesis

This method involves multiple steps including arylation and cyclization.

Stepwise Procedure:

  • Aryl Halogenation: React phenylacetylene with iodine monochloride to form 2-iodobenzene.
  • Formation of Imidazole:
    • Combine 2-iodobenzene with 2-methylpropylamine in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
    • Introduce a base like potassium carbonate to facilitate nucleophilic substitution.
  • Cyclization: Heat the resultant mixture to promote cyclization into the imidazole ring.

Purification:
Isolate the product through recrystallization from ethanol or by using silica gel column chromatography.

Method C: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Procedure:

  • Mix 2-iodobenzylamine and 2-methylpropylamine in a microwave-compatible solvent such as DMF.
  • Add a catalytic amount of iodine and irradiate at high power for a short duration (e.g., 10 minutes).
  • Proceed with work-up as described in previous methods.

The following table summarizes key aspects of each synthesis method:

Method Reaction Time Yield (%) Environmental Impact Complexity
One-Pot 6 hours Moderate Low Low
Multi-Step Varies High Moderate High
Microwave-Assisted 10 minutes High Low Moderate

Recent studies emphasize the efficacy of iodine as a catalyst in imidazole synthesis, showcasing its ability to facilitate reactions under mild conditions while minimizing waste products. Furthermore, microwave-assisted methods have been highlighted for their rapid reaction times and high yields compared to conventional heating methods.

Chemical Reactions Analysis

Reactivity of the Iodobenzyl Group

The 2-iodophenylmethyl group is prone to cross-coupling reactions , particularly under Suzuki-Miyaura conditions. For example:

  • Palladium-catalyzed coupling with aryl boronic acids could replace the iodine atom with aromatic or heteroaromatic groups .

  • Buchwald-Hartwig amination might enable substitution with amines to form secondary or tertiary amines .

Example Reaction:

1-[(2-Iodophenyl)methyl]-imidazole+ArB(OH)2Pd(PPh3)4,Base1-[(2-Arylphenyl)methyl]-imidazole+Byproducts\text{1-[(2-Iodophenyl)methyl]-imidazole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{1-[(2-Arylphenyl)methyl]-imidazole} + \text{Byproducts}

Conditions: Typically require a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and heat .

Imidazole Ring Modifications

The imidazole core may undergo electrophilic substitution at the C-2 or C-4 positions, though steric hindrance from the bulky substituents (phenyl and isobutyl groups) could limit reactivity .

  • Nitration/Sulfonation : Limited due to steric effects.

  • Alkylation/Acylation : Possible at the N-3 position if deprotonated .

Example Reaction:

Imidazole+R-XBaseN-3-Alkylated Imidazole\text{Imidazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-3-Alkylated Imidazole}

Conditions: Base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Functionalization of the Isobutyl Chain

The 2-methylpropyl group (isobutyl) can undergo oxidation or halogenation :

  • Oxidation : With KMnO₄ or CrO₃ to yield a carboxylic acid.

  • Radical Bromination : At the tertiary carbon using NBS (N-bromosuccinimide) .

Example Reaction:

Isobutyl groupKMnO4,H2O, HeatCarboxylic Acid\text{Isobutyl group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O, Heat}} \text{Carboxylic Acid}

Conditions: Strong oxidizing agents in acidic or neutral media .

Reductive Transformations

The iodine atom may be removed via hydrogenolysis or metal-assisted reduction :

Ar-IH2,Pd/CAr-H+HI\text{Ar-I} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ar-H} + \text{HI}

Conditions: Hydrogen gas with palladium catalyst .

Biological Activity and Derivatives

While not explicitly studied for this compound, structurally similar imidazoles exhibit anticancer properties. Modifications like thioether formation (via Suzuki coupling) or demethylation (with HBr) have enhanced bioactivity in analogues .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., phenyl, isobutyl) limit electrophilic substitution on the imidazole ring .

  • Iodine Stability : The aryl iodide may decompose under strong acidic/basic conditions or prolonged heating .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit certain kinases or activate transcription factors, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related imidazole derivatives highlight key differences in substituents and properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound :
1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
- 2-Iodophenylmethyl (C₆H₄I)
- 2-Methylpropyl (C₄H₉)
- Phenyl (C₆H₅)
C₂₃H₂₃IN₂ 494.35 High molecular weight due to iodine; lipophilic (isobutyl group)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole - Sulfonyl group (SO₂)
- Nitro (NO₂)
- Methoxy (OCH₃)
C₁₂H₁₃N₃O₅S 335.32 Electron-withdrawing nitro group enhances reactivity; polar sulfonyl group improves solubility
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol - 4-Chlorophenyl (ClC₆H₄)
- 4-Methylphenyl (CH₃C₆H₄)
- Thiol (SH)
C₁₆H₁₃ClN₂S 324.81 Thiol group enables disulfide bonding; chlorine provides moderate electronegativity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole - Chloromethyl (CH₂Cl)
- Nitro (NO₂)
- Methyl (CH₃)
C₁₂H₁₂ClN₃O₂ 281.70 Melting point: 120°C; reactive chloromethyl group for further functionalization
Key Observations:
  • Iodine vs. Chlorine : The target compound’s iodine substituent increases molecular weight and steric hindrance compared to chlorine in . Iodine’s polarizability may enhance halogen bonding, influencing receptor interactions .
  • Thiol Functionality : The thiol group in allows for unique reactivity (e.g., disulfide formation), absent in the target compound.

Physicochemical Properties

  • Melting Points : The chloromethyl derivative has a reported melting point of 120°C, whereas the target compound’s melting point is likely higher due to iodine’s bulk.
  • Solubility : Sulfonyl/nitro-containing compounds (e.g., ) may exhibit better aqueous solubility than the target’s lipophilic structure.

Biological Activity

1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole, also known by its CAS number 918892-35-0, is an imidazole derivative that has garnered interest due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, which could lead to therapeutic applications.

  • Molecular Formula : C20H21IN2
  • Molecular Weight : 416.299 g/mol
  • Structure : The compound features a unique arrangement of an imidazole ring substituted with a phenyl group and an iodophenyl moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that imidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating the biological activity of related compounds found that structural modifications in imidazoles can dramatically influence their potency against tumor cells. Specifically, alterations in the position of substituents on the imidazole ring were shown to affect the IC50 values significantly, suggesting that this compound may possess similar properties .

Compound Cell Line IC50 (µM)
This compoundA375 (melanoma)TBD
Related Imidazole DerivativeB16-F1 (murine melanoma)<10
Another Related CompoundLNCaP (prostate cancer)>10

The precise mechanism through which this compound exerts its effects remains under investigation. However, it is hypothesized that compounds with similar structures may act as inhibitors of key enzymes involved in cancer progression, such as those implicated in angiogenesis and metastasis. The presence of iodine in its structure may enhance lipophilicity and facilitate better cell membrane penetration, potentially increasing its efficacy .

Preclinical Studies

In preclinical models, compounds structurally related to this compound have been tested for their antitumor properties. One such study demonstrated that certain modifications led to enhanced bioavailability and reduced side effects compared to earlier analogs. This suggests a pathway for optimizing the pharmacological profile of imidazole derivatives for therapeutic use .

Toxicity and Side Effects

While promising, the biological activity of this compound must be balanced against potential toxicity. For instance, related imidazoles have shown adverse effects such as cataract formation in animal models. Understanding the safety profile is crucial for further development .

Q & A

Basic: What experimental strategies are recommended for synthesizing 1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole with high purity?

Methodological Answer:

  • Multi-step purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization in ethanol or acetonitrile to achieve >98% purity .
  • Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and FTIR (peaks at 1650–1700 cm⁻¹ for C=O and 3100–3200 cm⁻¹ for N-H stretches) .
  • Yield optimization : Adjust reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of imidazole precursor to iodophenylmethyl bromide) to minimize side products .

Basic: How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • NMR analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), isopropyl groups (δ 1.2–1.4 ppm for CH(CH₃)₂), and iodophenylmethyl protons (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Confirm imidazole ring carbons (δ 120–140 ppm) and iodine-substituted phenyl carbons (δ 90–100 ppm) .
  • X-ray crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) to verify steric effects from the bulky 2-iodophenyl group .

Advanced: How should researchers address contradictions in spectroscopic data during impurity profiling?

Methodological Answer:

  • Hypothesis-driven analysis : Compare observed NMR shifts with predicted values (e.g., DFT calculations) to identify unexpected peaks. For example, a peak at δ 5.2 ppm may indicate a hydroxylated impurity, as seen in structurally related imidazole derivatives .
  • LC-MS/MS : Detect low-abundance impurities (e.g., tetrazole analogs at m/z 450–460) using electrospray ionization in positive ion mode .
  • Cross-validation : Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts .

Advanced: What computational methods predict the reactivity of the iodophenyl group in cross-coupling reactions?

Methodological Answer:

  • Quantum mechanical modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) of the C-I bond (~230 kJ/mol), indicating susceptibility to Suzuki-Miyaura coupling .
  • Transition state analysis : Simulate steric hindrance from the 2-iodophenyl group using molecular dynamics (MD) to optimize ligand-metal coordination (e.g., Pd(PPh₃)₄) .

Advanced: How can reaction mechanisms involving this compound be validated experimentally?

Methodological Answer:

  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track proton transfer steps via ²H NMR .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., enolates at 1750 cm⁻¹) and derive rate constants .
  • Electron paramagnetic resonance (EPR) : Identify radical intermediates during photochemical reactions .

Advanced: What statistical design of experiments (DoE) optimizes catalytic efficiency in imidazole functionalization?

Methodological Answer:

  • Central composite design (CCD) : Test variables like catalyst loading (5–15 mol%), temperature (60–100°C), and solvent polarity (DMF vs. THF) to maximize yield .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., temperature × solvent) to identify Pareto-optimal conditions .

Basic: What crystallization conditions enhance the stability of this compound?

Methodological Answer:

  • Solvent screening : Use polar aprotic solvents (e.g., DMSO) for slow evaporation, yielding needle-like crystals with higher melting points (mp 180–185°C) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide storage conditions (desiccated, −20°C) .

Advanced: How can bioactivity predictions be derived for this compound using QSAR models?

Methodological Answer:

  • Descriptor selection : Calculate logP (∼3.5), polar surface area (∼60 Ų), and H-bond acceptor count (N=2) for pharmacokinetic modeling .
  • Molecular docking : Simulate binding to cytochrome P450 (CYP3A4) using AutoDock Vina to predict metabolic pathways .

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